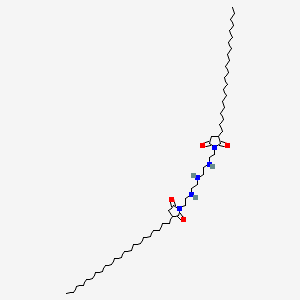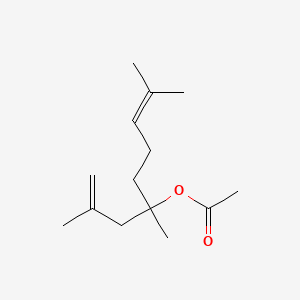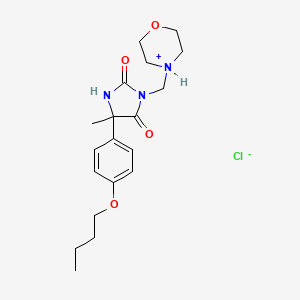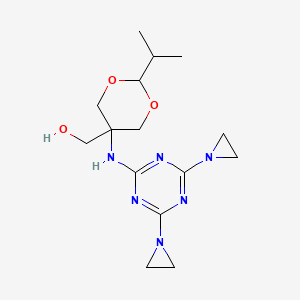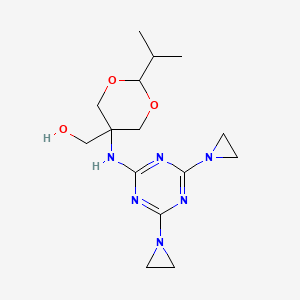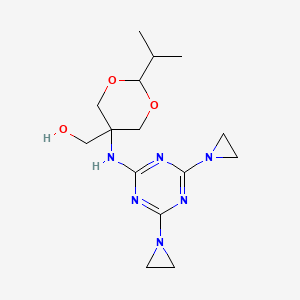
S-(8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)isothiuronium chloride monohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Amino-[(8-chloro-5,6-dihydrobenzobbenzothiepin-6-yl)sulfanyl]methylidene]azaniumchloride is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that includes a benzothiepin ring system, a chloro substituent, and an azanium group, making it an interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [Amino-[(8-chloro-5,6-dihydrobenzobbenzothiepin-6-yl)sulfanyl]methylidene]azaniumchloride typically involves multiple steps, starting with the preparation of the benzothiepin core. The core is synthesized through a cyclization reaction involving a suitable precursor, such as a substituted benzene derivative and a sulfur-containing reagent. The chloro substituent is introduced via a chlorination reaction, often using reagents like thionyl chloride or phosphorus pentachloride.
The final step involves the introduction of the azanium group through a reaction with an amine, such as methylamine, under acidic conditions. The reaction conditions typically include a solvent like dichloromethane or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial-grade reagents and solvents, as well as optimized reaction conditions to maximize yield and purity. The process would also include purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
[Amino-[(8-chloro-5,6-dihydrobenzobbenzothiepin-6-yl)sulfanyl]methylidene]azaniumchloride undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiepin ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.
Substitution: The chloro substituent can be replaced with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solvents like acetonitrile or dichloromethane; room temperature to reflux conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; solvents like tetrahydrofuran or ethanol; room temperature to reflux conditions.
Substitution: Sodium methoxide, potassium tert-butoxide; solvents like methanol or dimethyl sulfoxide; room temperature to slightly elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Modified amines, reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
[Amino-[(8-chloro-5,6-dihydrobenzobbenzothiepin-6-yl)sulfanyl]methylidene]azaniumchloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of [Amino-[(8-chloro-5,6-dihydrobenzobbenzothiepin-6-yl)sulfanyl]methylidene]azaniumchloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [Amino-[(8-chloro-5,6-dihydrobenzobbenzothiepin-6-yl)sulfanyl]methylidene]azaniumchloride shares similarities with other benzothiepin derivatives, such as:
Uniqueness
The presence of the azanium group and the specific arrangement of functional groups in [Amino-[(8-chloro-5,6-dihydrobenzobbenzothiepin-6-yl)sulfanyl]methylidene]azaniumchloride make it unique compared to other benzothiepin derivatives
Eigenschaften
CAS-Nummer |
69195-78-4 |
|---|---|
Molekularformel |
C15H14Cl2N2S2 |
Molekulargewicht |
357.3 g/mol |
IUPAC-Name |
[amino-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)sulfanyl]methylidene]azanium;chloride |
InChI |
InChI=1S/C15H13ClN2S2.ClH/c16-10-5-6-13-11(8-10)14(20-15(17)18)7-9-3-1-2-4-12(9)19-13;/h1-6,8,14H,7H2,(H3,17,18);1H |
InChI-Schlüssel |
CXZMSYAHZUOULM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C2=C(C=CC(=C2)Cl)SC3=CC=CC=C31)SC(=[NH2+])N.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


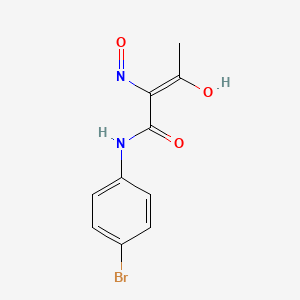
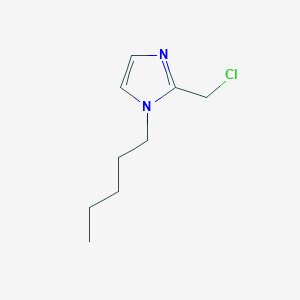
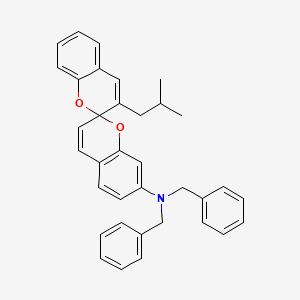
![5H-Pyrazolo[5,1-c]-1,2,4-triazole-3,5,6-triamine](/img/structure/B13784523.png)

